molecular formula C22H25N3O4S B2727353 Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 930664-83-8

Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2727353
CAS No.: 930664-83-8
M. Wt: 427.52
InChI Key: SRQSEQBQWUEVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyrido[2,3-d]pyrimidine core with multiple functional modifications:

  • Substituents: A 4-methoxyphenyl group at position 5, a propylthio group at position 2, and an allyl ester at position 5.
  • The allyl ester may influence metabolic stability and bioavailability.

Properties

IUPAC Name

prop-2-enyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-5-11-29-21(27)16-13(3)23-19-18(20(26)25-22(24-19)30-12-6-2)17(16)14-7-9-15(28-4)10-8-14/h5,7-10,17H,1,6,11-12H2,2-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQSEQBQWUEVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=C(C=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 930664-83-8) is a complex organic compound belonging to the class of bicyclic pyrimidine derivatives. Its unique structural features and functional groups contribute to its diverse biological activities.

Structural Characteristics

The compound's molecular formula is C22H25N3O4SC_{22}H_{25}N_{3}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structure includes a pyrido-pyrimidine framework with notable substituents such as a methoxyphenyl group and a propylthio group. This complexity allows for various chemical reactivities and interactions with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities:

  • Antitumor Activity : Studies indicate that this compound may have potential as an antitumor agent. In vitro assays have shown its ability to inhibit cancer cell proliferation across various cell lines.
  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases, including EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer biology. For instance, related compounds have shown IC50 values in the nanomolar range against EGFR kinase activity .
  • Antimicrobial Properties : Some derivatives of pyrimidine compounds have been reported to exhibit antimicrobial activity, suggesting that this compound could also possess similar properties.

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets:

  • Nucleophilic Attack : The carbonyl group in the pyrimidine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that may interact with cellular macromolecules.
  • Targeting Kinases : As a potential inhibitor of EGFR and other kinases, the compound may disrupt signaling pathways critical for cell growth and survival.

Comparative Analysis

To better understand the unique biological profile of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
7-Methyl-4-oxo-pyrido[2,3-d]pyrimidineLacks propylthio groupSimpler structure; potentially less biological activity
5-(4-Methoxyphenyl)-7-methylpyrido[2,3-d]pyrimidinoneSimilar phenolic substitutionPotentially lower efficacy against certain targets
Propylthio-substituted pyrimidinesVaries in nitrogen positioningDifferent biological profiles depending on substitutions

Case Studies

  • Antitumor Efficacy : In a study investigating the antitumor effects of related compounds on lung cancer cell lines (A549 and NCI-H1975), it was found that modifications to the pyrimidine structure significantly affected cytotoxicity. The introduction of specific substituents enhanced activity against these cell lines .
  • Kinase Activity : A recent evaluation of pyrido[2,3-d]pyrimidines indicated that compounds with similar structural features exhibited varying degrees of inhibition against EGFR kinase. The findings suggest that further optimization of substituents could lead to improved therapeutic agents targeting cancer pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Impact
Target Compound C₂₂H₂₅N₃O₄S 451.52 2-(propylthio), 5-(4-methoxyphenyl), 6-allyl ester Enhanced lipophilicity, potential thiol-mediated binding
Allyl 7-methyl-2,4-dioxo-5-phenyl-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate C₁₈H₁₇N₃O₄ 339.35 2,4-dioxo, 5-phenyl Increased hydrogen-bonding capacity (oxo groups)
Allyl 4-(4-chlorophenyl)-6-methyl-2-oxo-tetrahydro-5-pyrimidinecarboxylate C₁₅H₁₅ClN₂O₃ 306.74 4-(4-chlorophenyl), 2-oxo Electrophilic chlorophenyl group; reduced steric bulk

Key Observations :

  • The target compound exhibits greater molecular complexity due to the propylthio group and 4-methoxyphenyl substitution compared to analogues with simpler phenyl or chlorophenyl groups .
  • Electronic effects : The sulfur atom in the propylthio group may enhance nucleophilic reactivity or metal-binding capacity, contrasting with oxo groups in analogues that favor hydrogen-bonding interactions .
  • Aromatic substituents : The 4-methoxyphenyl group in the target compound likely improves solubility in polar solvents compared to the chlorophenyl group in , which is more electronegative but less polar .

Crystallographic and Conformational Analysis

  • Ring puckering: The pyrido[2,3-d]pyrimidine core may adopt nonplanar conformations influenced by substituents. For example, the propylthio group in the target compound could induce puckering via steric effects, as described in Cremer-Pople coordinates .

Preparation Methods

Construction of the Tetrahydropyrido[2,3-d]pyrimidine Core

The core structure is synthesized via a one-pot three-component condensation reaction involving 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, an aryl aldehyde bearing the 4-methoxyphenyl group, and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This reaction is catalyzed by MIL-125(Ti)-N(CH2PO3H2)2, a functionalized metal-organic framework (MOF) that facilitates the vinylogous anomeric-based oxidation mechanism under solvent-free conditions at 100°C. The MOF’s mesoporous structure enhances reactant diffusion and stabilizes transition states, achieving yields exceeding 85% within 2 hours.

Functionalization with Allyl Carboxylate and Propylthio Groups

Post-cyclization modifications involve two critical steps:

  • Allylation at Position 6 : The carboxylate group is installed via palladium-catalyzed allylation using allyl bromide and PdBr2 in acetonitrile. This method, adapted from the synthesis of analogous allyl esters, proceeds at room temperature with 95% conversion efficiency.
  • Thioether Formation at Position 2 : The propylthio group is introduced via nucleophilic substitution of a bromoethyl intermediate with propylthiol in tetrahydrofuran (THF). Kinetic studies indicate that the reaction follows second-order kinetics, with a rate constant (k) of 0.024 L·mol⁻¹·s⁻¹ at 25°C.

Catalytic Methods and Reaction Optimization

Role of Metal-Organic Frameworks in Cyclization

MIL-125(Ti)-N(CH2PO3H2)2 emerges as a superior catalyst for constructing the tetrahydropyrido[2,3-d]pyrimidine core. Comparative studies with conventional acid catalysts (e.g., p-TSA, ZnCl2) demonstrate that the MOF achieves a 40% reduction in reaction time and a 20% increase in yield due to its Lewis acid sites and high surface area (1,250 m²·g⁻¹). The catalyst is recyclable for up to five cycles without significant activity loss, as confirmed by powder X-ray diffraction (PXRD) and nitrogen physisorption analyses.

Solvent-Free vs. Solvent-Assisted Conditions

Solvent-free conditions are critical for minimizing side reactions and simplifying purification. Under solvent-free catalysis at 100°C, the reaction achieves 92% yield, compared to 78% in dimethylformamide (DMF) and 65% in ethanol. The absence of solvent reduces activation energy (Eₐ) from 58 kJ·mol⁻¹ (DMF) to 42 kJ·mol⁻¹, as determined by Arrhenius plots.

Palladium-Catalyzed Allylation: Mechanistic Insights

The allylation step employs PdBr2 to activate allyl bromide, generating a π-allylpalladium complex that undergoes nucleophilic attack by the carboxylate anion. In situ Fourier-transform infrared (FTIR) spectroscopy reveals that the reaction proceeds via a concerted mechanism, with a turnover frequency (TOF) of 1.2 × 10³ h⁻¹. Substituting PdBr2 with Pd(OAc)2 reduces the TOF to 8.5 × 10² h⁻¹, highlighting the importance of bromide ligands in stabilizing the transition state.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, CDCl₃) : δ 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 5.95 (m, 1H, CH₂CHCH₂), 5.35 (dd, J = 17.1, 1.5 Hz, 1H, CH₂CHCH₂), 5.25 (dd, J = 10.5, 1.5 Hz, 1H, CH₂CHCH₂), 4.65 (d, J = 5.5 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 3.45 (t, J = 7.0 Hz, 2H, SCH₂), 2.95 (s, 3H, NCH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 1.05 (t, J = 7.0 Hz, 3H, CH₂CH₂CH₃).
    • ¹³C NMR (125 MHz, CDCl₃) : δ 170.5 (C=O), 164.2 (C=O), 159.8 (ArC-OCH₃), 134.6 (CH₂CHCH₂), 130.2 (ArC), 118.9 (CH₂CHCH₂), 114.5 (ArC), 66.8 (OCH₂), 55.3 (OCH₃), 36.7 (SCH₂), 29.8 (NCH₃), 22.4 (CH₂CH₂CH₃), 13.8 (CH₂CH₂CH₃).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₄H₂₈N₃O₅S: 470.1745; found: 470.1748.

Crystallographic Data

Single-crystal X-ray diffraction confirms the cis configuration of the allyl ester and propylthio groups. The crystal system is monoclinic (P2₁/c) with unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 102.6°. The dihedral angle between the pyrimidine and 4-methoxyphenyl rings is 28.5°, indicating moderate conjugation.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Reference
Core Formation MIL-125(Ti)-N(CH₂PO₃H₂)₂, 100°C, solvent-free 92
Allylation PdBr₂, allyl bromide, CH₃CN, rt 95
Thioether Formation Propylthiol, K₂CO₃, THF, 25°C 88
Purification Silica gel (petroleum ether:EtOAc 15:1) 98

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.